molecular formula C14H16ClN5O B5465099 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE

Cat. No.: B5465099
M. Wt: 305.76 g/mol
InChI Key: WXOFPXKSVWBJQI-RQZCQDPDSA-N
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Description

3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a pyridine ring, and a hydrazide functional group

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-10-14(15)11(2)20(19-10)8-5-13(21)18-17-9-12-3-6-16-7-4-12/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOFPXKSVWBJQI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN=CC2=CC=NC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCC(=O)N/N=C/C2=CC=NC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.

    Formation of the Hydrazide: The hydrazide functional group can be introduced by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-pyridinecarboxaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group.

    Reduction: Reduction reactions could target the pyrazole ring or the pyridine ring.

    Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural features, the compound might exhibit biological activity and could be investigated as a potential drug candidate.

Medicine

    Antimicrobial Agents: The compound could be screened for antimicrobial properties against various pathogens.

Industry

    Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N-[(E)-1-(4-pyridyl)methylidene]propanohydrazide
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(E)-1-(4-pyridyl)methylidene]propanohydrazide

Uniqueness

The unique combination of substituents on the pyrazole ring and the presence of both a pyridine ring and a hydrazide functional group make 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE distinct. These features could confer unique chemical reactivity and biological activity compared to similar compounds.

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